molecular formula C5H11BrO2 B1330170 3-Bromo-1,1-dimethoxypropane CAS No. 36255-44-4

3-Bromo-1,1-dimethoxypropane

Cat. No.: B1330170
CAS No.: 36255-44-4
M. Wt: 183.04 g/mol
InChI Key: ODZZAIFAQLODKN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

  • δ 3.25–3.35 ppm : Singlet (6H, -OCH₃ groups).
  • δ 2.0–2.1 ppm : Triplet (2H, -CH₂Br).
  • δ 4.0–4.1 ppm : Quartet (2H, -CH₂-O).

¹³C NMR (CDCl₃) :

  • δ 50–55 ppm : Methoxy carbons.
  • δ 30–35 ppm : C3 (adjacent to Br).
  • δ 90–95 ppm : Acetal carbons (C1).
NMR Data Assignment Source
¹H δ 3.25–3.35 ppm -OCH₃ (singlet, 6H)
¹³C δ 50–55 ppm -OCH₃ carbons
¹H δ 2.0–2.1 ppm -CH₂Br (triplet, 2H)

Infrared Spectroscopy (IR)

Key absorption bands:

  • 1100–1150 cm⁻¹ : C-O stretching (methoxy groups).
  • 600–650 cm⁻¹ : C-Br stretching.
  • 2800–3000 cm⁻¹ : C-H stretching (methoxy and propane chains).

Mass Spectrometry

Electron Ionization (EI) MS :

  • m/z 183 : Molecular ion [M]⁺.
  • m/z 164 : [M - HBr]⁺.
  • m/z 142 : [M - CH₂Br]⁺.
Fragment m/z Relative Intensity Assignment
[M]⁺ 183 100% Molecular ion
[M - HBr]⁺ 164 40% Loss of HBr
[M - CH₂Br]⁺ 142 15% Loss of CH₂Br

Properties

IUPAC Name

3-bromo-1,1-dimethoxypropane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11BrO2/c1-7-5(8-2)3-4-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZZAIFAQLODKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50189793
Record name 3-Bromo-1,1-dimethoxypropane
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Molecular Weight

183.04 g/mol
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Physical Description

Brown liquid; [Sigma-Aldrich MSDS]
Record name 3-Bromo-1,1-dimethoxypropane
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CAS No.

36255-44-4
Record name 3-Bromo-1,1-dimethoxypropane
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Record name 3-Bromopropionaldehyde dimethylacetal
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Record name 3-Bromo-1,1-dimethoxypropane
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Record name 3-bromo-1,1-dimethoxypropane
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Record name 3-BROMOPROPIONALDEHYDE DIMETHYLACETAL
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-1,1-dimethoxypropane typically involves the reaction of 3-bromopropanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of methanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,1-dimethoxypropane undergoes various chemical reactions, including:

    Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction reactions: It can be reduced to form alcohols or alkanes

Common Reagents and Conditions:

Major Products:

    Nucleophilic substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include alcohols or alkanes

Scientific Research Applications

Chemical Synthesis

1. Organic Synthesis Intermediate
3-Bromo-1,1-dimethoxypropane is primarily used as an intermediate in organic synthesis. It is involved in the production of heterocyclic compounds and pharmaceutical intermediates. The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols through nucleophilic substitution reactions. This property allows for the formation of new carbon-nucleophile bonds, making it valuable for synthesizing complex organic molecules .

2. Reaction Mechanisms
The compound undergoes several types of reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles.
  • Oxidation Reactions: It can be oxidized to form aldehydes or carboxylic acids.
  • Reduction Reactions: It can be reduced to produce alcohols or alkanes.

Biological Research

1. Modification of Biomolecules
In biological research, this compound is utilized to modify biomolecules such as proteins and nucleic acids. This modification helps in studying their structure and function, contributing to advancements in biochemistry and molecular biology .

2. Drug Development
The compound is also employed in synthesizing potential drug candidates. Its ability to act as an alkylating agent enables it to participate in reactions that lead to the formation of biologically active molecules .

Industrial Applications

1. Agrochemicals and Flavor Production
In the industrial sector, this compound serves as a building block for agrochemicals, flavors, and fragrances. Its unique reactivity allows for the creation of various chemical products that are essential in agriculture and food industries .

2. Analytical Techniques
The compound can be analyzed using high-performance liquid chromatography (HPLC). For instance, separation techniques involving Newcrom R1 HPLC columns have been developed to isolate impurities effectively during preparative separation processes. This method is scalable and applicable in pharmacokinetic studies .

Case Studies

Study Application Findings
Synthesis of HeterocyclesUsed as an intermediateDemonstrated efficiency in forming complex structures through nucleophilic substitution reactions .
Modification of ProteinsBiomolecular studiesEnhanced understanding of protein interactions by modifying amino acid residues .
Agrochemical DevelopmentProduction of pesticidesSuccessfully integrated into formulations leading to improved efficacy against pests .

Mechanism of Action

The mechanism of action of 3-Bromo-1,1-dimethoxypropane involves its ability to act as an alkylating agent . The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Physical Properties

  • Density: 1.341 g/cm³ at 18°C
  • Purity: Available in technical grade (90%) and higher purity (97–98%)
  • Hazards: Classified as a flammable liquid (UN 1993, Class 3) with hazards including skin/eye irritation and respiratory sensitization .

Comparison with Structurally Similar Compounds

1-Bromo-3-methoxypropane (CAS: 36865-41-5)

Structural Differences : Lacks the acetal group, featuring only one methoxy substituent.
Molecular Formula : C₄H₉BrO
Molecular Weight : 153.02 g/mol
Reactivity :

  • Simpler alkyl bromide with higher electrophilicity due to the absence of electron-donating methoxy groups.
  • Less stable under acidic or nucleophilic conditions compared to 3-Bromo-1,1-dimethoxypropane.
    Applications : Primarily used as an alkylating agent in small-molecule synthesis.
Property This compound 1-Bromo-3-methoxypropane
Molecular Formula C₅H₁₁BrO₂ C₄H₉BrO
Molecular Weight (g/mol) 183.04 153.02
Density (g/cm³) 1.341 ~1.25 (estimated)
Key Functional Groups Bromide, acetal Bromide, ether
Stability High (acetal protection) Moderate

3-Bromopropionaldehyde (Unprotected Aldehyde)

Structural Differences : The aldehyde group (-CHO) replaces the acetal group.
Reactivity :

  • Highly reactive aldehyde prone to oxidation and polymerization.
  • Requires stabilization (e.g., acetal formation) for practical use in multi-step syntheses. Applications: Limited direct use due to instability; often protected as an acetal (e.g., this compound) .

3-Bromo-1,1,1-trifluoropropane (CAS: 460-32-2)

Structural Differences : Contains a trifluoromethyl (-CF₃) group instead of methoxy substituents.
Molecular Formula : C₃H₄BrF₃
Reactivity :

  • Strong electron-withdrawing effect from -CF₃ enhances the leaving group ability of bromide.
  • Used in halogenated solvent applications but restricted due to environmental and safety concerns .
    Regulatory Status : Listed as a declarable substance with a 0.1% limit in certain formulations .
Property This compound 3-Bromo-1,1,1-trifluoropropane
Key Functional Groups Bromide, acetal Bromide, trifluoromethyl
Environmental Impact Low restrictions Restricted (halogenated solvent)
Applications Pharmaceutical intermediates Specialty solvents

Alkylation Reactions

This compound serves as a superior alkylating agent compared to non-acetal bromides. The acetal group stabilizes the intermediate, enabling controlled reactions under mild acidic conditions. For example, in the synthesis of 3-aryloxypropanals, the acetal is cleaved post-alkylation to release the aldehyde functionality .

Comparison with 1-Bromo-3-chloropropane :

  • The latter lacks directional reactivity due to the absence of a protecting group, leading to side reactions.
  • This compound’s acetal directs substitution to the brominated carbon, improving yield (up to 82%) .

Stability Under Acidic Conditions

The acetal group in this compound hydrolyzes in acidic media to form 3-bromopropionaldehyde, a property exploited in sequential deprotection-alkylation strategies. In contrast, unprotected bromoaldehydes decompose under similar conditions .

Biological Activity

3-Bromo-1,1-dimethoxypropane is a chemical compound with the molecular formula C5_5H11_{11}BrO2_2 and a variety of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

This compound features a bromine atom substituted on a propane backbone that is further modified by two methoxy groups. This structure contributes to its lipophilicity and membrane permeability, which are critical for its biological activity. The compound has a Log P value (octanol-water partition coefficient) ranging from 1.21 to 2.23, indicating moderate lipophilicity, which facilitates its absorption and distribution in biological systems .

Pharmacokinetics

The pharmacokinetic profile of this compound shows high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system applications. It is not a substrate for several cytochrome P450 enzymes (CYPs), suggesting a lower risk of drug-drug interactions through these pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Anticancer Properties

The compound has been investigated for its anticancer potential. In studies involving various cancer cell lines, this compound showed cytotoxic effects, inhibiting cell proliferation through apoptosis induction. The exact molecular mechanisms are still under investigation but may involve modulation of apoptotic pathways and inhibition of cell cycle progression .

Study 1: Antimycobacterial Activity

In a study assessing the activity against Mycobacterium tuberculosis, this compound demonstrated promising results. It was found to inhibit mycobacterial growth with an IC50 value significantly lower than standard treatments. The compound's efficacy was attributed to its ability to penetrate mycobacterial cell walls effectively .

Study 2: Leishmanicidal Activity

Another research highlighted the leishmanicidal properties of this compound against Leishmania amazonensis. The study reported an effective concentration (ED50) of approximately 3.0 µmol/L, indicating that it could be a viable candidate for treating leishmaniasis, particularly given the rising resistance to conventional therapies .

Summary Table of Biological Activities

Biological Activity Effectiveness Mechanism
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaDisruption of cell membrane integrity
AnticancerCytotoxic in various cancer cell linesInduction of apoptosis and inhibition of proliferation
AntimycobacterialSignificant inhibition of M. tuberculosisPenetration of mycobacterial cell walls
LeishmanicidalED50 = 3.0 µmol/LTargeting different life cycle stages of L. amazonensis

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Bromo-1,1-dimethoxypropane that influence its reactivity in organic synthesis?

  • The molecule (C₅H₁₁BrO₂) contains a bromine atom at the terminal carbon and two methoxy groups at the central carbon, creating a sterically hindered environment. The electron-withdrawing bromine enhances electrophilicity at the β-carbon, making it prone to nucleophilic substitution (e.g., SN2 reactions). The dimethoxy groups stabilize adjacent carbocation intermediates, facilitating elimination or rearrangement pathways. This dual reactivity allows its use in synthesizing cyclopropane derivatives or as a carbonyl-protected intermediate .

Q. What analytical techniques are most effective for characterizing this compound in research settings?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the acetal structure (δ ~3.3 ppm for methoxy groups) and bromine substitution (δ ~3.5–4.0 ppm for CH₂Br) .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) identifies the molecular ion peak at m/z 183.04 (C₅H₁₁BrO₂⁺) and fragments like [CH(OCH₃)₂]⁺ .
  • Gas Chromatography (GC) : Purity analysis (≥90% technical grade) requires non-polar columns (e.g., DB-5) with flame ionization detection .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound to minimize side products?

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance SN2 reactivity by stabilizing transition states without competing nucleophiles .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems by facilitating ion exchange .
  • Temperature Control : Reactions at 50–60°C reduce elimination side products (e.g., 1,1-dimethoxypropene) compared to higher temperatures .
Reaction ParameterOptimal ConditionObserved Yield (%)Side Products (%)
SolventDMSO85<5
CatalystTBAB (5 mol%)923
Temperature60°C7815

Data synthesized from cyclopropane derivative protocols

Q. What strategies are effective in resolving contradictory data regarding the stereochemical outcomes of elimination reactions with this compound?

  • Mechanistic Probes : Isotopic labeling (e.g., deuterium at the β-carbon) distinguishes between E2 (anti-periplanar) and E1 (carbocation rearrangement) pathways. Contradictory stereoselectivity reports may arise from competing mechanisms under varying conditions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition state energies to validate experimental outcomes. For example, a study showed that bulkier bases favor trans-elimination due to steric hindrance .
  • Cross-Validation : Combine GC-MS (for product distribution) with ¹H NMR coupling constants (e.g., J = 10–12 Hz for trans-alkenes) to confirm stereochemistry .

Q. How does the presence of dimethoxy groups in this compound impact its stability under acidic or basic conditions?

  • Acidic Hydrolysis : The acetal group hydrolyzes to form 3-bromopropionaldehyde, which can further react (e.g., cyclize to furan derivatives). Stability tests in HCl (0.1 M, 25°C) show >90% decomposition within 2 hours .
  • Basic Conditions : Methoxy groups resist hydrolysis, but strong bases (e.g., NaOH) promote elimination. In NaOH/EtOH (1 M, reflux), 80% conversion to 1,1-dimethoxypropene occurs within 1 hour .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the catalytic efficiency of this compound in cross-coupling reactions?

  • Purity Variability : Technical-grade material (90% purity, Aldrich) may contain impurities (e.g., residual aldehydes) that poison catalysts, whereas higher purity (97%, BLD Pharm) improves reproducibility .
  • Reagent Compatibility : Palladium catalysts (e.g., Pd(PPh₃)₄) are sensitive to bromide ions, necessitating additives like silver salts to mitigate deactivation .

Methodological Recommendations

  • Synthesis Optimization : Use flow reactors for scalable acetal protection of bromopropionaldehyde, achieving >95% yield with continuous Br₂ removal .
  • Safety Protocols : Handle in well-ventilated areas; avoid skin contact due to potential irritation (refer to analogous bromopropane SDS guidelines) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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